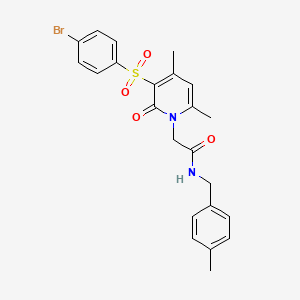

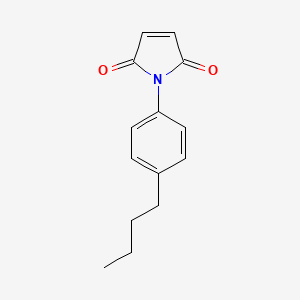

1-(4-Butyl-phenyl)-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(4-Butyl-phenyl)-pyrrole-2,5-dione derivatives has been explored in various contexts. For instance, a series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their affinity to 5-HT1A/D2 receptors and serotonin reuptake inhibition, with compound 4c showing promising mixed receptor profiles . Another study developed efficient conditions for the synthesis of tetra-, penta-, and hexa-substituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, using a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst . Additionally, pyrrolizine-1,3-dione was synthesized by oxidation of alcohol using pyridinium chlorochromate, demonstrating the ketone properties of the dione and its reactivity in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their chemical properties and biological activity. The crystal structure of a related compound, 1′-ethanoyl-5′-methyl-3′-phenyl-1′,3′-dihydrospiro[chroman-3,2′-pyrrole]-2,4-dione, was determined by X-ray crystallography, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule . The structural determination of pyrrolidine-2,3-dione derivatives from a related compound was confirmed via NMR and high-resolution mass spectrometry, highlighting the importance of structural elucidation in understanding the compound's properties .

Chemical Reactions Analysis

The reactivity of this compound derivatives in chemical reactions is diverse. For example, the pyrrolizine-1,3-dione shows ketone properties, such as the formation of DNP derivatives, and its lactam unit is readily ring-opened by methanol under basic conditions. It also couples with diazonium salts to provide hydrazone derivatives, and reacts with DMF acetal to give dimethylaminomethylene derivatives . These reactions demonstrate the compound's versatility in forming various chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole displayed strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence, indicating their potential as fluorophores . Inhibitors of glycolic acid oxidase, which are 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, showed that compounds with large lipophilic 4-substituents are potent inhibitors, and their efficacy was demonstrated in both in vitro and in vivo studies . The photoluminescent properties of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units were also investigated, revealing their suitability for electronic applications due to their good solubility, processability, and photochemical stability .

Applications De Recherche Scientifique

Highly Luminescent Polymers Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, like P-1, P-2, and P-3, show significant promise in luminescent applications. These polymers demonstrate strong fluorescence, high quantum yields, and are soluble in common organic solvents. Particularly, P-1, synthesized from DPP1 and 9,9-di-n-hexylfluorene-2,7′-bispinacolato-boronester, exhibits a quantum yield up to 81%. The optical and electrochemical properties of these polymers vary distinctly, making them suitable for diverse applications in luminescent materials (Zhang & Tieke, 2008).

Corrosion Inhibition 1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been identified as effective inhibitors for carbon steel corrosion in hydrochloric acid medium. These compounds adhere to the steel surface primarily through a chemisorption process, significantly impeding corrosion. Their inhibition efficiency increases with concentration, positioning them as valuable compounds in corrosion resistance (Zarrouk et al., 2015).

Electron Transport in Solar Cells A novel n-type conjugated polyelectrolyte, designed for electron transport layer (ETL) application in inverted polymer solar cells, has showcased impressive results. The electron-deficient nature of the diketopyrrolopyrrole backbone confers high conductivity and electron mobility, significantly boosting the power conversion efficiency (PCE) of devices (Hu et al., 2015).

Photoluminescent Conjugated Polymers Conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units exhibit strong photoluminescence and higher photochemical stability compared to saturated polymers. These properties, combined with good solubility and processability, render them suitable for electronic applications (Beyerlein & Tieke, 2000).

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that similar compounds have been used in sm cross-coupling reactions , which are key reactions in the synthesis of many organic compounds.

Pharmacokinetics

It is known that similar compounds can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Action Environment

It is known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

1-(4-butylphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(15)17/h5-10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJPMCJDTAPPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)

![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)

![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)

![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)